molecular formula C9H10N2O2 B6600194 3-Acetamidobenzamide CAS No. 58202-87-2

3-Acetamidobenzamide

Cat. No.: B6600194
CAS No.: 58202-87-2
M. Wt: 178.19 g/mol
InChI Key: MBSMXWYXNULTJJ-UHFFFAOYSA-N
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Description

3-Acetamidobenzamide is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzamide, where an acetamido group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidobenzamide can be synthesized through several methods. One common route involves the acylation of 3-aminobenzamide with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism by which 3-acetamidobenzamide exerts its effects involves the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound can prevent the repair of damaged DNA, leading to cell death in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the binding of this compound to the catalytic domain of PARP, thereby blocking its activity .

Comparison with Similar Compounds

Uniqueness: 3-Acetamidobenzamide is unique due to its specific structure, which allows it to effectively inhibit PARP. Its position of the acetamido group on the benzene ring provides distinct reactivity and interaction with biological targets compared to its isomers .

Properties

IUPAC Name

3-acetamidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSMXWYXNULTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206951
Record name 3-Acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58202-87-2
Record name 3-Acetamidobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058202872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC381075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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